8-(butan-2-yl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethyl group, and an imidazolino purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and purine analogs, which share structural features and biological activities .
Uniqueness
What sets 3-[(4-Chlorophenyl)methyl]-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-butan-2-yl-2-[(4-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-5-12(2)26-13(3)10-24-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-6-8-15(21)9-7-14/h6-10,12H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCYHKFWKGEMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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